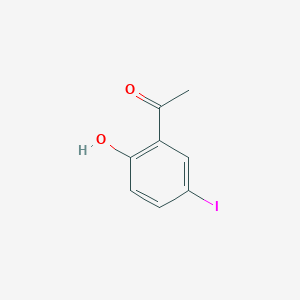

1-(2-Hydroxy-5-iodophenyl)ethanone

Description

Significance of Halogenation in Organic Chemistry

Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into a molecule, is a fundamental transformation in organic synthesis. nist.govchemspider.com This process can dramatically alter a compound's physical and chemical properties, including its reactivity, solubility, and biological activity. nist.gov The introduction of a halogen atom can increase the reactivity of a molecule by providing an electron-withdrawing group or serving as a reactive site for further chemical modifications. researchgate.netguidechem.com This versatility makes halogenated compounds crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. nist.govchemspider.comguidechem.comchemicalbook.com

Overview of Hydroxyacetophenone Derivatives in Synthetic Strategies

Hydroxyacetophenone derivatives are valuable building blocks in organic synthesis. chemicalbook.com Their preparation is often achieved through methods like the Fries rearrangement of phenolic esters. bldpharm.comgoogle.com These compounds serve as precursors for a wide array of more complex molecules. For instance, they are key starting materials in the synthesis of chalcones, flavonoids, and various heterocyclic systems. google.com Catalytic hydrodeoxygenation of hydroxyacetophenones also provides a pathway to valuable alkyl phenols and anilines. nist.govchemicalbook.com

Research Context of 1-(2-Hydroxy-5-iodophenyl)ethanone within the broader class of Iodo-substituted Phenols and Ketones

Within the large family of halogenated compounds, iodo-substituted phenols and ketones like this compound hold specific importance. The iodine atom, being the largest and least electronegative of the common halogens, offers unique reactivity, particularly in cross-coupling reactions. Research has shown that iodo-substituted phenols can act as organophotoredox catalysts. chemicalbook.com Furthermore, 2-hydroxy-5-iodoacetophenone derivatives are specifically used as precursors in the synthesis of biologically relevant molecules such as iodinated chalcones and flavonols, highlighting their role as versatile intermediates in medicinal chemistry and materials science.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxy-5-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGZNHKOFRAKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655300 | |

| Record name | 1-(2-Hydroxy-5-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7191-41-5 | |

| Record name | 1-(2-Hydroxy-5-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

The most common route to 1-(2-Hydroxy-5-iodophenyl)ethanone involves the direct introduction of an iodine atom onto the aromatic ring of 2-hydroxyacetophenone (B1195853). This is typically accomplished through electrophilic aromatic substitution, where the hydroxyl and acetyl groups of the precursor direct the incoming electrophile to specific positions on the benzene (B151609) ring.

Iodination of 2-Hydroxyacetophenone Precursors

The activation of the aromatic ring by the hydroxyl group in 2-hydroxyacetophenone facilitates its iodination. Several strategies have been developed to achieve this transformation with high regioselectivity and efficiency.

Another effective electrophilic iodination method utilizes a combination of iodine and iodic acid in ethanol. This system provides a convenient and efficient route to iodinated hydroxyacetophenones, often with short reaction times and high yields. The reaction is typically carried out by heating the substrate and iodine in ethanol, followed by the addition of an aqueous solution of iodic acid. The product can then be isolated after treatment with a sodium thiosulphate solution to remove any unreacted iodine.

| Reagent System | Solvent | Conditions | Yield |

| Iodine Monochloride | Acetic Acid/Water | Not specified | Not specified |

| Iodine / Iodic Acid | Ethanol | Heating, 1-1.5 h | Good |

Table 1: Electrophilic Iodination of 2-Hydroxyacetophenone

| Reagent | Solvent | Catalyst | Conditions |

| N-Iodosuccinimide | Acetonitrile (B52724) | Acid (optional) | Not specified |

Table 2: Iodination of 2-Hydroxyacetophenone using NIS

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. birmingham.ac.uknih.govrsc.org Ball milling is a common mechanochemical technique where reactants are ground together, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). birmingham.ac.uknih.gov

While a specific protocol for the mechanochemical iodination of 2-hydroxyacetophenone to produce this compound was not found in the searched literature, the general applicability of this method for the halogenation of aromatic compounds suggests its potential. researchgate.net Such a reaction would likely involve the grinding of 2-hydroxyacetophenone with a solid iodinating agent, such as N-iodosuccinimide or iodine itself, possibly with a solid-state catalyst. This solvent-free approach could offer advantages in terms of reduced waste and simplified work-up procedures.

Synthesis from Related Aromatic Compounds

An alternative approach to this compound involves starting from an aromatic precursor that already contains some of the desired functional groups or can be readily converted to them.

One potential synthetic route could start from 2',5'-dihydroxyacetophenone (B116926). This compound possesses the required hydroxyl group at the C2 position and another at the C5 position. The challenge then lies in selectively converting the C5-hydroxyl group into an iodine atom while preserving the C2-hydroxyl and acetyl groups. While the synthesis of 2',5'-dihydroxyacetophenone is well-documented, for instance, through the Fries rearrangement of hydroquinone (B1673460) diacetate, the subsequent selective iodination at the C5 position to yield this compound is not explicitly described in the provided search results. orgsyn.orgchemicalbook.com Further research would be needed to develop a viable protocol for this transformation.

The Versatility of this compound in Synthetic Chemistry

The chemical compound this compound serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its substituted phenyl ring, featuring both a hydroxyl and an iodo group, provides unique reactivity that allows for extensive derivatization and the construction of diverse molecular scaffolds. This article explores the synthetic methodologies and reaction pathways centered around this valuable compound.

Chemical Properties and Reactivity

Reactions involving the Aromatic Ring

The positions on the aromatic ring are activated or deactivated to varying degrees. The position ortho to the hydroxyl group (and meta to the acetyl group) is the most activated site for further electrophilic substitution. The iodine atom itself can be replaced through various nucleophilic aromatic substitution or cross-coupling reactions, making it a valuable synthetic handle.

Use as a Precursor in the Synthesis of Other Compounds (e.g., Chalcones, Flavonoids, Heterocycles)

This compound is a valuable precursor for more complex molecules. A primary application is in the synthesis of chalcones via Claisen-Schmidt condensation. nist.gov This reaction involves the base-catalyzed condensation of the acetophenone (B1666503) with a substituted benzaldehyde. ambeed.com The resulting chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates for synthesizing a variety of heterocyclic compounds, including flavonoids, pyrazolines, and isoxazoles. google.comnist.gov

Physical and Spectroscopic Characterization

Physical Properties

The compound exists as a solid at room temperature with a distinct melting point. Its solubility is generally low in water but higher in common organic solvents.

| Property | Value |

| Molecular Formula | C₈H₇IO₂ chemspider.com |

| Molecular Weight | 262.04 g/mol chemspider.com |

| Melting Point | 67-69 °C nih.gov |

| Boiling Point | 315.3 ± 32.0 °C (Predicted) nih.gov |

| Density | 1.852 ± 0.06 g/cm³ (Predicted) nih.gov |

| pKa | 9.55 ± 0.18 (Predicted) guidechem.com |

This table is interactive. Click on the headers to learn more about each property.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals would be expected for the methyl protons (singlet, ~2.5 ppm), the three aromatic protons (with coupling patterns reflecting their positions), and a downfield, often broad, signal for the phenolic hydroxyl proton, which may be shifted due to hydrogen bonding. |

| ¹³C NMR | Resonances would appear for the methyl carbon, the carbonyl carbon (>190 ppm), and the six aromatic carbons. The carbon bearing the iodine atom would show a characteristic upfield shift compared to a non-substituted carbon. |

| IR Spectroscopy | Key absorptions would include a broad O-H stretch for the hydrogen-bonded phenol, a sharp C=O stretch for the ketone (~1650 cm⁻¹), and various C-H and C=C stretching and bending vibrations for the aromatic ring. |

| Mass Spectrometry | The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 262. Fragmentation would likely involve the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺), which are characteristic fragmentation patterns for acetophenones. |

This table is interactive and provides an overview of expected spectroscopic data.

Crystallographic Data

Specific crystallographic data for this compound is not widely published. However, analysis of related hydroxyacetophenone structures often reveals a nearly planar molecular conformation. This planarity is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom. In the solid state, molecules would likely be packed together through intermolecular forces such as pi-pi stacking of the aromatic rings.

Applications in Medicinal and Biological Chemistry

Enzyme Inhibition Studies

A comprehensive review of scientific databases and literature was conducted to identify research on the enzyme inhibitory properties of 1-(2-Hydroxy-5-iodophenyl)ethanone.

An extensive search for literature concerning the inhibition of beta-secretase (BACE-1) by this compound yielded no specific results. nih.govnih.gov While BACE-1 is a significant target in drug discovery, particularly for Alzheimer's disease, the inhibitory activity of this specific compound has not been reported in the reviewed literature. nih.govnih.gov

A search for investigations into the effects of this compound on other enzyme targets did not reveal any published studies. Its broader enzyme inhibition profile is currently not documented in available scientific literature.

Ligand Design and Metal Complexation

The ability of this compound to form stable complexes with metal ions is one of its most important chemical properties, paving the way for the creation of novel metallodrugs and diagnostic agents.

The this compound molecule possesses excellent chelating properties due to the presence of a hydroxyl group (-OH) ortho to the acetyl group's carbonyl oxygen (-C=O). This arrangement allows it to act as a bidentate ligand, binding to a single metal ion through both oxygen atoms to form a stable six-membered ring. This structural motif is common in powerful chelating agents.

This compound serves as a starting material for the synthesis of more complex ligands, most notably Schiff bases. Schiff base ligands can be readily synthesized by the condensation reaction of the acetyl group of this compound with the primary amino group of various amines, such as chiral diamines. mdpi.com For instance, reacting two equivalents of a 2-hydroxyacetophenone (B1195853) derivative with a diamine like (1R,2R)-(-)-1,2-diaminocyclohexane can produce sophisticated tetradentate Schiff-base ligands. mdpi.com The resulting ligands retain the original chelating site and incorporate new donor atoms (imino nitrogens), enhancing their coordination capabilities.

Table 1: Examples of Ligand Synthesis from 2-Hydroxyacetophenone Analogs

| Precursor | Reagent | Ligand Type | Reference |

|---|---|---|---|

| 2-Hydroxyacetophenone | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base | mdpi.com |

The chelation of metal ions to biologically active organic ligands is a well-established strategy for enhancing the therapeutic properties of the parent molecule. mdpi.com Ligands derived from this compound can be complexed with various transition metals (e.g., copper, nickel, zinc) to create metal complexes with potentially potent biological activities. uobaghdad.edu.iq

While direct studies on complexes of this compound are specific, the principle is demonstrated by analogous structures like hydroxyflavones, which also feature a carbonyl and a hydroxyl group capable of chelation. mdpi.com Metal complexes of hydroxyflavones have shown significant anticancer and antimicrobial effects, suggesting that complexes derived from this compound could exhibit similar bioactivities. mdpi.com For example, research on other ligand types has shown that their metal complexes can exhibit enhanced antimicrobial activity compared to the ligands alone. The introduction of a metal center can facilitate interaction with biological targets, such as DNA or essential enzymes. mdpi.com

Table 2: Bioactivity of Metal Complexes with Structurally Related Ligands

| Metal Ion | Ligand Type | Observed Bioactivity | Reference Principle |

|---|---|---|---|

| Cu(II) | Hydroxyflavone | Anticancer, Antimicrobial | mdpi.com |

| Ni(II) | Schiff Base (Naphthaldehyde-derived) | Antimicrobial | uobaghdad.edu.iq |

| Zn(II) | Schiff Base (Naphthaldehyde-derived) | Antimicrobial | uobaghdad.edu.iq |

Precursor in Drug Discovery and Development

The chemical reactivity of this compound makes it a versatile intermediate for the synthesis of more elaborate molecules with potential pharmacological applications.

The this compound scaffold serves as a building block in organic synthesis for constructing more complex molecules. Its functional groups—the hydroxyl, acetyl, and iodo groups—are all sites for further chemical modification.

It can be used as an intermediate in the synthesis of various heterocyclic compounds, which are a cornerstone of many drug discovery programs. For example, derivatives of hydroxyphenyl ethanones are used to synthesize potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov Furthermore, the aryl methyl ketone moiety is a key feature in the synthesis of certain Schiff bases that have been investigated for their sedative and analgesic properties. nih.gov The presence of the iodine atom also allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide variety of other chemical groups to build a diverse library of compounds for screening.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an ideal candidate for use in such studies due to its defined substitution pattern.

In SAR, specific parts of a molecule are systematically modified to probe their interaction with a biological target, such as a receptor or enzyme. The iodine atom at the 5-position of this compound is particularly significant. It provides steric bulk and possesses unique electronic properties (as a halogen-bond donor) compared to other substituents. By synthesizing a series of analogs where the iodine is replaced by other groups (e.g., -H, -Cl, -Br, -CH3, -OCH3), researchers can determine the importance of the size, electronics, and lipophilicity at this position for target binding and activity.

A comparative molecular field analysis (CoMFA), a 3D-QSAR technique, can be employed to model the steric and electrostatic interactions that govern the binding of a series of related ligands to a receptor. nih.gov For instance, in studies of ligands for serotonin (B10506) (5-HT1A) and adrenergic (α1) receptors, the nature of substituents on the phenyl ring was found to be critical for both affinity and selectivity. nih.gov Such studies have revealed that bulky substituents can be accommodated by some receptors but not others, providing a rational basis for designing more selective drugs. nih.gov The this compound structure, with its defined substitution, provides a rigid and reliable scaffold for these precise modifications.

Table 3: Hypothetical SAR Study on this compound Derivatives

| Position 5 Substituent | Relative Size | Electronic Effect | Potential Impact on Activity | Reference Principle |

|---|---|---|---|---|

| -H | Small | Neutral | Baseline activity | nih.gov |

| -F | Small | Electron-withdrawing | May improve metabolic stability | nih.gov |

| -Cl | Medium | Electron-withdrawing | Modifies binding affinity/selectivity | nih.gov |

| -Br | Medium | Electron-withdrawing | Modifies binding affinity/selectivity | nih.gov |

| -I | Large | Electron-withdrawing, Halogen-bond donor | Provides steric bulk, may form specific halogen bonds | nih.gov |

| -CH3 | Medium | Electron-donating | Fills hydrophobic pockets | nih.govacs.org |

Analytical Methodologies for Detection and Quantification

Chromatographic Separations

Chromatographic separations are essential for isolating 1-(2-Hydroxy-5-iodophenyl)ethanone from potential impurities and other compounds. Both liquid and gas chromatography have been successfully applied to the analysis of phenolic compounds, including iodinated derivatives. vt.eduembrapa.br

HPLC is a primary technique for the analysis of phenolic compounds due to its versatility and wide range of applications. embrapa.br Method development for this compound focuses on achieving optimal separation, resolution, and sensitivity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of phenolic compounds. embrapa.brnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. embrapa.brpensoft.net

The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. For ionizable compounds like this compound, controlling the mobile phase pH is critical for achieving reproducible retention times and good peak shape. hplc.eu The retention of phenolic compounds is manipulated by adjusting the composition and pH of the mobile phase. nih.gov A simple, rapid, and selective stability-indicating RP-HPLC method can be developed and validated for analyzing the compound and its impurities. pensoft.netpensoft.net Validation parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) are established to ensure the method is reliable. pensoft.netresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Conditions | Rationale/Reference |

|---|---|---|

| Column | RP-C18 (e.g., 150x4.6 mm, 3 µm) | Provides excellent separation for a wide range of phenolic compounds. embrapa.brpensoft.net |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) | The organic modifier (acetonitrile) and acidic buffer control retention and peak shape. pensoft.net |

| Elution | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to improve resolution for complex mixtures. pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. pensoft.net |

| Column Temp. | 30 °C | Temperature control ensures retention time stability. pensoft.net |

| Detection | UV/Vis Detector (e.g., 225 nm) | Phenolic compounds absorb UV light, allowing for sensitive detection. pensoft.net |

| Injection Vol. | 10-20 µL | Standard volume for injecting the sample onto the column. researchgate.net |

For unambiguous identification and enhanced sensitivity, HPLC systems are often coupled with a mass spectrometer (MS). ub.edu The development of an MS-compatible HPLC method requires careful selection of mobile phase components. Non-volatile buffers like phosphate, commonly used in UV-based HPLC, are incompatible with MS because they can contaminate the ion source. hplc.eu

Therefore, volatile buffers such as formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are used. hplc.eu A mobile phase of 0.1% formic acid in water and acetonitrile is a common choice for LC-MS analysis at low pH. hplc.eu This combination ensures good ionization in the MS source while maintaining chromatographic performance. hplc.eu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, making it suitable for quantifying trace levels of compounds in complex biological or environmental samples. nih.govnih.gov The technique has been successfully developed for analyzing related phenolic compounds and other complex molecules. nih.govnih.gov

Table 2: Key Considerations for MS-Compatible HPLC Method Development

| Parameter | Consideration | Rationale/Reference |

|---|---|---|

| Mobile Phase Buffer | Must be volatile (e.g., formic acid, ammonium acetate) | Prevents contamination of the mass spectrometer's ion source and ensures stable spray. hplc.eu |

| Organic Solvent | HPLC or LC-MS grade (e.g., acetonitrile, methanol) | High purity solvents minimize background noise and interfering signals in the mass spectrometer. |

| Flow Rate | Typically 0.2 - 1.0 mL/min for standard ESI sources | Flow rate must be compatible with the MS interface to ensure efficient nebulization and ionization. |

| Ionization Source | Electrospray Ionization (ESI) is common for phenolics | ESI is a soft ionization technique suitable for polar and thermally labile molecules. hplc.eu |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM provides selectivity by monitoring specific ions, while MRM offers superior selectivity and sensitivity for quantification. nih.gov |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization may sometimes be necessary to increase volatility and improve peak shape. However, direct analysis of iodinated phenols by GC is also feasible. vt.eduiwaponline.com

GC coupled with mass spectrometry (GC-MS) is particularly effective for the identification and quantification of iodophenols. vt.eduiwaponline.com An analytical methodology using GC coupled to an inductively coupled plasma mass spectrometer (GC-ICP-MS) has been developed for the analysis of iodophenols at very low concentrations. rsc.orgchem960.com This method offers element-specific and highly sensitive detection. rsc.org Sample preparation often involves an extraction and preconcentration step, such as solid-phase microextraction (SPME), which has been optimized for iodinated compounds. rsc.orgchem960.com

Table 3: Example Gas Chromatography (GC-ICP-MS) Method for Iodophenol Analysis

| Parameter | Optimized Condition | Rationale/Reference |

|---|---|---|

| Sample Prep | Solid-Phase Microextraction (SPME) | Extracts and preconcentrates analytes from water samples, improving detection limits. rsc.org |

| SPME Fiber | Carboxen-poly(dimethylsiloxane) (CAR-PDMS) | Found to be the most effective fiber for extracting iodinated phenols. rsc.orgchem960.com |

| Extraction Time | 30 min | Optimal time for achieving equilibrium between the sample and the SPME fiber. rsc.orgchem960.com |

| Extraction pH | pH = 2 | Acidic conditions ensure the phenolic compounds are in their non-ionized form, enhancing extraction efficiency. rsc.orgchem960.com |

| GC Desorption | 290 °C for 2 min | Thermally desorbs the analytes from the SPME fiber into the GC injector. rsc.orgchem960.com |

| GC-ICP-MS Interface | Heated to 325 °C | Maintains the analytes in the gas phase and ensures sharp chromatographic peaks. rsc.orgchem960.com |

| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Provides highly sensitive and element-specific detection of iodine. rsc.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Pathways

The future exploration of 1-(2-Hydroxy-5-iodophenyl)ethanone will heavily rely on the development of innovative synthetic routes to generate a diverse library of derivatives. The primary and most promising pathway involves the Claisen-Schmidt condensation reaction. mdpi.comchemrevlett.com This reaction, which condenses an acetophenone (B1666503) with an aromatic aldehyde in the presence of an acid or base catalyst, is a well-established method for synthesizing chalcones. mdpi.comchemrevlett.com

By reacting this compound with a wide array of substituted aromatic and heteroaromatic aldehydes, a vast library of novel iodinated chalcones can be produced. ijsrst.comresearchgate.net These chalcones, characterized by the 1,3-diaryl-2-propen-1-one core, are known for their broad spectrum of biological activities. nih.govhumanjournals.com The presence of the iodine atom and the 2'-hydroxyl group on the A-ring of these chalcones provides a unique electronic and steric profile that can be systematically modified.

Further derivatization can be achieved through other synthetic methodologies:

Sonogashira Isomerization Coupling: This method allows for the synthesis of chalcones from phenyl halides and propargyl alcohol, offering an alternative to the classical condensation. mdpi.com

Heterocyclization Reactions: The α,β-unsaturated carbonyl system of the derived chalcones makes them ideal precursors for synthesizing various heterocyclic compounds like pyrazolines, isoxazoles, and flavanones. researchgate.netresearchgate.net

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or esterified to modulate the compound's lipophilicity and pharmacokinetic properties. For instance, researchers have synthesized 1-(4-benzyloxy-2-hydroxy-5-iodophenyl)ethanone to create a series of chalcone (B49325) derivatives. ijsrst.com

These derivatization strategies will enable the generation of a comprehensive library of compounds, each with unique structural features ripe for pharmacological evaluation.

Advanced Pharmacological Profiling

Building on the diverse library of derivatives, the next crucial step is to conduct extensive pharmacological profiling to uncover their therapeutic potential. Chalcones, the primary derivatives of this compound, are renowned for a wide range of biological effects. researchgate.netnih.govdoaj.org Future research should focus on a systematic and high-throughput screening of these new compounds against various biological targets.

Key areas for pharmacological investigation include:

Antimicrobial Activity: Chalcone derivatives have shown significant potential as antibacterial and antifungal agents. nih.gov The new iodinated chalcones should be tested against a panel of clinically relevant pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anticancer Activity: Many chalcones exhibit potent cytotoxic effects against various cancer cell lines. humanjournals.com Investigations should explore their efficacy against different types of cancers, with a focus on understanding their mechanism of action, such as the induction of apoptosis or cell cycle arrest. nih.gov

Anti-inflammatory Properties: Chalcones can modulate inflammatory pathways, for example, by inhibiting enzymes like cyclooxygenase (COX). doaj.orgresearchgate.net The anti-inflammatory potential of the novel derivatives should be thoroughly investigated.

Antioxidant Effects: The phenolic structure of these compounds suggests potential antioxidant activity, which is crucial for combating oxidative stress-related diseases. humanjournals.com

Antiparasitic and Antiviral Activities: The broad bioactivity of chalcones extends to antiparasitic (e.g., antimalarial, antileishmanial) and antiviral applications, which represent significant avenues for exploration. nih.govnih.gov

A comprehensive screening approach will be essential to identify lead compounds with high potency and selectivity for specific diseases.

| Potential Pharmacological Activity | Rationale based on Chalcone Derivatives | Key Investigation Areas |

| Antimicrobial | Known antibacterial and antifungal properties of chalcones. nih.gov | Efficacy against drug-resistant bacteria (e.g., MRSA) and pathogenic fungi. |

| Anticancer | Demonstrated cytotoxicity and apoptosis-inducing effects in cancer cells. humanjournals.comnih.gov | Activity against various cancer cell lines; mechanism of action studies. |

| Anti-inflammatory | Inhibition of key inflammatory enzymes and pathways. doaj.orgresearchgate.net | Modulation of inflammatory markers and enzymes like COX and lipoxygenase. |

| Antioxidant | Phenolic structure capable of scavenging free radicals. humanjournals.com | Evaluation of radical scavenging capacity and protective effects against oxidative stress. |

| Antiparasitic | Documented activity against parasites like Plasmodium and Leishmania. nih.govnih.gov | Screening against a range of parasitic protozoa and helminths. |

Integrated Computational and Experimental Approaches

To streamline the drug discovery process and gain deeper insights into the structure-activity relationships (SAR), future research must integrate computational modeling with experimental validation. nih.govnih.gov In silico techniques like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction can significantly accelerate the identification of promising drug candidates. nih.govacs.org

The typical workflow would involve:

In Silico Screening: A virtual library of designed derivatives of this compound can be docked against the active sites of known protein targets (e.g., bacterial enzymes, cancer-related proteins). researchgate.netnih.gov This helps in predicting the binding affinities and interaction modes of the compounds, allowing for the prioritization of candidates for synthesis.

ADME/Toxicity Prediction: Computational models can predict the pharmacokinetic properties (like intestinal absorption and bioavailability) and potential toxicity of the designed molecules. nih.gov This early-stage assessment helps in weeding out compounds with unfavorable profiles.

Synthesis and In Vitro Validation: The most promising candidates identified through computational screening are then synthesized. nih.govroyalsocietypublishing.org Subsequently, their biological activity is evaluated through in vitro assays to validate the in silico predictions. nih.govacs.orgroyalsocietypublishing.org

Iterative Optimization: The experimental results provide feedback for refining the computational models, leading to an iterative cycle of design, prediction, synthesis, and testing to optimize lead compounds.

This integrated approach not only saves time and resources but also provides a rational basis for designing molecules with enhanced potency and better drug-like properties. For example, studies have successfully used docking to support the experimental findings of chalcones as inhibitors of bacterial efflux pumps or as anti-inflammatory agents by targeting COX enzymes. researchgate.netnih.gov

| Computational Tool | Application in Research | Example from Literature |

| Molecular Docking | Predicts binding affinity and interaction of derivatives with protein targets. | Docking of chalcones into the active sites of bacterial efflux pumps (NorA, MepA) and COX-2 enzyme. researchgate.netnih.gov |

| ADME Prediction | Estimates pharmacokinetic properties like absorption, distribution, metabolism, and excretion. | In silico evaluation of chalcones showed good intestinal absorption but potential for low bioavailability. nih.gov |

| SAR Studies | Identifies the relationship between chemical structure and biological activity to guide optimization. | Studies showing that the presence of amino and bromine moieties on one ring and methoxy (B1213986) groups on the other enhanced biological effects. nih.govroyalsocietypublishing.org |

Nanotechnology Applications and Drug Delivery Systems

The application of nanotechnology offers exciting new frontiers for enhancing the therapeutic efficacy and overcoming the limitations of compounds derived from this compound. Many chalcones suffer from poor water solubility, which can limit their bioavailability and clinical application. nih.gov Nanotechnology provides innovative solutions to this problem.

Emerging research avenues include:

Nanoformulations for Enhanced Delivery: Encapsulating chalcone derivatives into nanocarriers like liposomes, micelles, or polymeric nanoparticles can improve their solubility, stability, and circulation time in the body. nih.gov For instance, a new chalcone derivative has been successfully encapsulated into liposomes to retain its potent inhibitory effect against glioblastoma cells. nih.gov

Chalcone-Functionalized Metallic Nanoparticles: Chalcones can act as reducing and capping agents in the synthesis of metallic nanoparticles, such as silver (AgNPs) and zinc oxide (ZnO NPs). researchgate.netiiste.orgcore.ac.uk The resulting functionalized nanoparticles often exhibit enhanced biological activities, such as improved antioxidant or antibacterial effects, compared to the chalcone or the nanoparticle alone. researchgate.netresearchgate.net

Controlled Drug Release Systems: Advanced drug delivery systems, such as layer-by-layer (LbL) self-assembled thin films, can be used for the controlled and sustained release of chalcone-based drugs. researchgate.net This approach allows for maintaining therapeutic drug concentrations over an extended period, improving treatment outcomes. researchgate.netscispace.com

Targeted Drug Delivery: Nanocarriers can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased tissues, such as tumors. This strategy can increase the drug's efficacy while minimizing side effects on healthy tissues. rsc.org

The development of these nano-based systems will be pivotal in translating the promising in vitro activities of this compound derivatives into effective clinical therapies.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Hydroxy-5-iodophenyl)ethanone in a laboratory setting?

Synthesis typically involves iodination of precursor molecules , such as 1-(2-hydroxyphenyl)ethanone derivatives. A common approach is electrophilic aromatic substitution using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., FeCl₃). For example:

- Step 1 : Dissolve 1-(2-hydroxyphenyl)ethanone in a polar solvent (e.g., acetic acid).

- Step 2 : Add ICl or iodine with FeCl₃ under controlled temperature (0–5°C).

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Analogous protocols for related compounds (e.g., nitration in ) suggest recrystallization from halogenated solvents (CCl₄) to improve yield .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Use a combination of:

Q. What safety precautions should be taken when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261) .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles (P262) .

- Toxicology : Assume potential toxicity due to iodine’s reactivity; no comprehensive toxicological data exists for this compound .

Q. How does the iodine substituent influence the electronic properties of this compound?

Iodine’s electron-withdrawing inductive effect decreases electron density on the aromatic ring, stabilizing the enol form of the ketone. This can be quantified via:

- Hammett substituent constants (σₚ ≈ +0.18 for iodine).

- UV-Vis spectroscopy : Compare λₘₐₓ shifts with methoxy/methyl analogs () .

Advanced Research Questions

Q. What experimental techniques are employed to analyze hydrogen bonding and charge density in this compound?

Q. How can computational methods predict the physicochemical properties of this compound?

Q. What strategies optimize the yield of this compound derivatives in multi-step reactions?

- Protection/deprotection : Temporarily block the hydroxyl group with acetyl chloride before iodination.

- Catalysis : Use Pd/Cu systems for cross-coupling reactions (e.g., Sonogashira coupling) with alkyne derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.